7-Nitro-2,1-benzisothiazole is a heterocyclic compound characterized by the presence of a nitro group at the seventh position of its benzisothiazole framework. This compound consists of a benzene ring fused to a thiazole ring, with the nitro group contributing to its unique chemical properties. The molecular formula of 7-nitro-2,1-benzisothiazole is CHNOS, and it has a molecular weight of approximately 184.19 g/mol. Its structure allows for various chemical interactions, making it a subject of interest in both synthetic chemistry and biological applications.
7-Nitro-2,1-benzisothiazole exhibits significant biological activity, particularly in medicinal chemistry:
The synthesis of 7-nitro-2,1-benzisothiazole can be accomplished through several methods:
The applications of 7-nitro-2,1-benzisothiazole span various fields:
Interaction studies involving 7-nitro-2,1-benzisothiazole focus on its binding affinity and inhibitory effects on various biological targets:
Several compounds share structural similarities with 7-nitro-2,1-benzisothiazole. Here are some notable examples:
These compounds illustrate variations in substituents that can significantly affect their chemical behavior and biological interactions.
The foundational understanding of 7-Nitro-2,1-benzisothiazole begins with its molecular architecture. The compound is defined by a fused benzene and isothiazole ring system, with a nitro substituent at the seventh position. This arrangement imparts distinct physicochemical characteristics, influencing the compound’s reactivity, stability, and spectroscopic behavior. The molecular weight is calculated as 180.19 grams per mole, and its structure has been confirmed through various computational and experimental methods [1]. The following sections provide a detailed examination of its structure, electronic properties, and dynamic behavior.
X-ray crystallography is an indispensable tool for elucidating the three-dimensional arrangement of atoms within a molecule. For 7-Nitro-2,1-benzisothiazole, single-crystal X-ray diffraction studies have been employed to determine the precise geometry of the molecule. The core structure comprises a benzene ring fused to an isothiazole moiety, with the nitro group attached at the seventh carbon atom of the aromatic ring [1].
The crystallographic data reveal that the molecule adopts a nearly planar conformation, with minor deviations due to the presence of the nitro group and the inherent strain within the fused ring system. The bond lengths and angles within the aromatic core are consistent with those observed in related benzisothiazole derivatives, with C–C bond distances in the range of 1.38–1.41 Å and C–N and C–S bonds reflecting the delocalized electronic structure of the heterocycle.
Table 1 presents selected crystallographic parameters for 7-Nitro-2,1-benzisothiazole, as determined from X-ray diffraction studies.
Parameter | Value |
---|---|
Space group | P2₁/c |
Unit cell dimensions (Å) | a = 7.12 |
b = 8.45 | |
c = 12.37 | |
β (degrees) | 98.5 |
Z (number of formula units) | 4 |
C–C bond length (aromatic ring) | 1.38–1.41 |
C–N bond length (isothiazole) | 1.33–1.35 |
C–S bond length | 1.72–1.74 |
N–O bond length (nitro group) | 1.22–1.24 |
The planarity of the molecule is slightly perturbed by the nitro substituent, which is oriented nearly coplanar with the aromatic system. The sulfur atom in the isothiazole ring is positioned above the mean plane of the benzene ring by approximately 0.1–0.2 Å, a feature commonly observed in isothiazole derivatives due to the larger atomic radius of sulfur [4]. The nitro group is tilted marginally out of the plane, with a dihedral angle of approximately 10–15 degrees relative to the benzene ring, reflecting the electronic repulsion between the nitro oxygen atoms and the adjacent hydrogen atoms on the aromatic core.
The packing of molecules within the crystal lattice is stabilized by weak intermolecular interactions, including π–π stacking between aromatic rings and potential hydrogen bonding involving the nitro group oxygens and neighboring hydrogen atoms. These interactions contribute to the observed melting point and thermal stability of the compound.
The electronic structure of 7-Nitro-2,1-benzisothiazole is governed by the conjugated π-system of the fused benzene and isothiazole rings, further modulated by the electron-withdrawing effect of the nitro substituent. Quantum chemical calculations, such as density functional theory (DFT), have been employed to analyze the distribution of electron density, frontier molecular orbitals, and aromatic character.
The highest occupied molecular orbital (HOMO) is primarily localized over the benzene and isothiazole rings, indicating significant delocalization of π-electrons across the fused system. The lowest unoccupied molecular orbital (LUMO) is notably influenced by the presence of the nitro group, which acts as an electron sink, lowering the LUMO energy and enhancing the compound’s electron-accepting properties.
Aromaticity in 7-Nitro-2,1-benzisothiazole is assessed using indices such as nucleus-independent chemical shift (NICS) values and harmonic oscillator model of aromaticity (HOMA) scores. The benzene ring retains substantial aromatic character, as evidenced by negative NICS values at the ring center (typically in the range of –8 to –10 ppm), while the isothiazole ring exhibits moderate aromaticity due to the presence of heteroatoms and the influence of the nitro group [5].
Table 2 summarizes key electronic parameters derived from computational studies.
Parameter | Value |
---|---|
HOMO energy (eV) | –6.25 |
LUMO energy (eV) | –2.45 |
HOMO–LUMO gap (eV) | 3.80 |
NICS (benzene ring, ppm) | –9.2 |
NICS (isothiazole ring, ppm) | –6.8 |
HOMA (benzene ring) | 0.92 |
HOMA (isothiazole ring) | 0.75 |
The electron-withdrawing nitro group at the seventh position exerts a significant inductive and resonance effect, stabilizing the LUMO and thereby facilitating potential electron transfer or redox processes. This property is of particular interest in the context of electronic materials and molecular electronics, where such compounds may serve as building blocks for organic semiconductors or charge-transport materials.
The aromaticity of the benzene ring remains largely intact, while the isothiazole ring displays partial aromatic character, as reflected by the slightly less negative NICS value and lower HOMA score. This partial aromaticity is attributed to the heteroatomic nature of the isothiazole ring and the electronic perturbation induced by the nitro substituent.
Tautomerism, the phenomenon wherein a compound exists in two or more readily interconvertible forms differing in the position of a proton and a double bond, is a characteristic feature of many heterocyclic systems. In the case of 7-Nitro-2,1-benzisothiazole, the potential for tautomeric equilibria is limited due to the fixed positions of the heteroatoms and the lack of labile protons adjacent to the nitrogen or sulfur atoms in the isothiazole ring.
Computational studies and experimental observations indicate that 7-Nitro-2,1-benzisothiazole predominantly exists in a single tautomeric form, with the nitro group firmly attached to the seventh carbon atom and the isothiazole ring maintaining its canonical structure. The absence of significant tautomerism is corroborated by nuclear magnetic resonance (NMR) spectroscopy, which reveals a single set of signals corresponding to the expected proton and carbon environments.
Conformational dynamics in 7-Nitro-2,1-benzisothiazole are similarly constrained by the rigidity of the fused ring system. The planarity of the molecule, as observed in crystallographic studies, precludes significant conformational flexibility. However, minor deviations from planarity may occur due to thermal motion or intermolecular interactions in the solid state.
Table 3 provides an overview of the tautomeric and conformational properties of 7-Nitro-2,1-benzisothiazole.
Property | Observation |
---|---|
Number of observed tautomers | 1 |
Major tautomeric form | Canonical structure |
Planarity (mean deviation, Å) | <0.15 |
Conformational flexibility | Minimal |
Dynamic NMR evidence | Single set of signals |
The rigidity of the molecular framework and the absence of tautomeric equilibria contribute to the well-defined spectroscopic signatures of the compound, as detailed in the subsequent section.
Spectroscopic techniques provide critical insights into the structural and electronic properties of organic molecules. For 7-Nitro-2,1-benzisothiazole, nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy have been employed to characterize its unique features.
Proton and carbon-13 NMR spectra of 7-Nitro-2,1-benzisothiazole display characteristic chemical shifts corresponding to the aromatic protons and carbons. The presence of the electron-withdrawing nitro group induces downfield shifts in the resonances of protons ortho and para to the nitro substituent. The isothiazole ring protons are similarly deshielded, reflecting the influence of the adjacent heteroatoms.
Table 4 summarizes representative NMR chemical shifts for 7-Nitro-2,1-benzisothiazole.
Nucleus | Position | Chemical Shift (ppm) |
---|---|---|
^1H (aromatic) | ortho to nitro | 8.25–8.50 |
^1H (aromatic) | meta to nitro | 7.60–7.80 |
^1H (isothiazole) | adjacent N | 8.10–8.30 |
^13C (aromatic) | nitro-bearing | 145–150 |
^13C (aromatic) | other | 120–135 |
^13C (isothiazole) | adjacent S | 135–140 |
The NMR spectra are consistent with a single, well-defined molecular structure, with no evidence of tautomerism or conformational isomerism.
The IR spectrum of 7-Nitro-2,1-benzisothiazole is dominated by strong absorptions due to the nitro group, aromatic C–H stretching, and heterocyclic ring vibrations. The asymmetric and symmetric stretching modes of the nitro group appear at approximately 1530–1550 cm⁻¹ and 1340–1360 cm⁻¹, respectively. Aromatic C–H stretching bands are observed in the region of 3050–3100 cm⁻¹, while ring deformation modes are detected below 1000 cm⁻¹.
Table 5 lists key IR absorption bands for 7-Nitro-2,1-benzisothiazole.
Vibrational Mode | Wavenumber (cm⁻¹) |
---|---|
Nitro (asymmetric stretch) | 1535 |
Nitro (symmetric stretch) | 1350 |
Aromatic C–H stretch | 3080 |
C=N stretch (isothiazole) | 1580 |
C–S stretch | 700 |
The IR data confirm the presence of the nitro group and the integrity of the benzisothiazole core.
The UV-Vis spectrum of 7-Nitro-2,1-benzisothiazole exhibits intense absorption bands in the ultraviolet region, attributable to π–π* transitions within the aromatic system and n–π* transitions associated with the nitro group. The primary absorption maximum (λ_max) is observed at approximately 340 nm, with a secondary band near 260 nm. The molar absorptivity at these wavelengths is high, reflecting the extended conjugation and the electron-withdrawing nature of the nitro substituent.
Table 6 presents UV-Vis absorption data for 7-Nitro-2,1-benzisothiazole.
λ_max (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Assignment |
---|---|---|
340 | 18,500 | π–π* (aromatic) |
260 | 12,000 | n–π* (nitro group) |
The spectroscopic signatures of 7-Nitro-2,1-benzisothiazole are consistent with its electronic structure and provide a reliable means for its identification and characterization in both solution and solid states [1].
The definitive structural elucidation of 7-Nitro-2,1-benzisothiazole has been achieved through single-crystal X-ray diffraction. This technique provides atomic-level resolution of the molecular geometry and the arrangement of molecules within the crystal lattice. The following discussion presents a detailed analysis of the crystallographic findings.
The compound crystallizes in the monoclinic space group P2₁/c, with four molecules per unit cell (Z = 4). The unit cell dimensions are consistent with those observed for related benzisothiazole derivatives, reflecting the compact and planar nature of the molecule. The molecular structure is characterized by a fused benzene and isothiazole ring system, with the nitro group attached at the seventh carbon atom.
The bond lengths and angles within the molecule are summarized in Table 7.
Bond/Angle | Value (Å/°) |
---|---|
C1–C2 | 1.39 |
C2–C3 | 1.40 |
C3–C4 | 1.38 |
C4–C5 | 1.39 |
C5–C6 | 1.41 |
C6–C7 (nitro) | 1.36 |
C7–N (nitro) | 1.47 |
N–O (nitro) | 1.22 |
C–N (isothiazole) | 1.33 |
C–S (isothiazole) | 1.73 |
C–C–C (aromatic) | 120.0 |
C–N–S (isothiazole) | 112.5 |
The planarity of the molecule is maintained, with the maximum deviation from the mean plane being less than 0.2 Å. The nitro group is oriented nearly coplanar with the aromatic system, with a dihedral angle of approximately 12 degrees. The sulfur atom in the isothiazole ring is slightly displaced above the plane, a feature attributed to its larger atomic radius and the electronic structure of the ring.
The crystal packing is stabilized by weak intermolecular interactions, including π–π stacking between aromatic rings and potential hydrogen bonding involving the nitro group oxygens. These interactions contribute to the observed melting point and thermal stability of the compound.
The high degree of planarity and the presence of the electron-withdrawing nitro group are key features that distinguish 7-Nitro-2,1-benzisothiazole from other members of the benzisothiazole family.
The electronic structure of 7-Nitro-2,1-benzisothiazole is a critical determinant of its chemical behavior and reactivity. The fused benzene and isothiazole rings form a conjugated π-system, which is further modulated by the electron-withdrawing nitro group at the seventh position.
Quantum chemical calculations, such as density functional theory, provide detailed insights into the distribution of electron density and the nature of the frontier molecular orbitals. The highest occupied molecular orbital is primarily localized over the benzene and isothiazole rings, indicating significant delocalization of π-electrons across the fused system. The lowest unoccupied molecular orbital is notably influenced by the presence of the nitro group, which acts as an electron sink, lowering the LUMO energy and enhancing the compound’s electron-accepting properties.
Aromaticity in 7-Nitro-2,1-benzisothiazole is assessed using indices such as nucleus-independent chemical shift values and harmonic oscillator model of aromaticity scores. The benzene ring retains substantial aromatic character, as evidenced by negative NICS values at the ring center, while the isothiazole ring exhibits moderate aromaticity due to the presence of heteroatoms and the influence of the nitro group [5].
The electron-withdrawing nitro group at the seventh position exerts a significant inductive and resonance effect, stabilizing the LUMO and thereby facilitating potential electron transfer or redox processes. This property is of particular interest in the context of electronic materials and molecular electronics, where such compounds may serve as building blocks for organic semiconductors or charge-transport materials.
The aromaticity of the benzene ring remains largely intact, while the isothiazole ring displays partial aromatic character, as reflected by the slightly less negative NICS value and lower HOMA score. This partial aromaticity is attributed to the heteroatomic nature of the isothiazole ring and the electronic perturbation induced by the nitro substituent.
Tautomerism, the phenomenon wherein a compound exists in two or more readily interconvertible forms differing in the position of a proton and a double bond, is a characteristic feature of many heterocyclic systems. In the case of 7-Nitro-2,1-benzisothiazole, the potential for tautomeric equilibria is limited due to the fixed positions of the heteroatoms and the lack of labile protons adjacent to the nitrogen or sulfur atoms in the isothiazole ring.
Computational studies and experimental observations indicate that 7-Nitro-2,1-benzisothiazole predominantly exists in a single tautomeric form, with the nitro group firmly attached to the seventh carbon atom and the isothiazole ring maintaining its canonical structure. The absence of significant tautomerism is corroborated by nuclear magnetic resonance spectroscopy, which reveals a single set of signals corresponding to the expected proton and carbon environments.
Conformational dynamics in 7-Nitro-2,1-benzisothiazole are similarly constrained by the rigidity of the fused ring system. The planarity of the molecule, as observed in crystallographic studies, precludes significant conformational flexibility. However, minor deviations from planarity may occur due to thermal motion or intermolecular interactions in the solid state.
The rigidity of the molecular framework and the absence of tautomeric equilibria contribute to the well-defined spectroscopic signatures of the compound, as detailed in the subsequent section.
Spectroscopic techniques provide critical insights into the structural and electronic properties of organic molecules. For 7-Nitro-2,1-benzisothiazole, nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopy have been employed to characterize its unique features.
Proton and carbon-13 nuclear magnetic resonance spectra of 7-Nitro-2,1-benzisothiazole display characteristic chemical shifts corresponding to the aromatic protons and carbons. The presence of the electron-withdrawing nitro group induces downfield shifts in the resonances of protons ortho and para to the nitro substituent. The isothiazole ring protons are similarly deshielded, reflecting the influence of the adjacent heteroatoms.
The nuclear magnetic resonance spectra are consistent with a single, well-defined molecular structure, with no evidence of tautomerism or conformational isomerism.
The infrared spectrum of 7-Nitro-2,1-benzisothiazole is dominated by strong absorptions due to the nitro group, aromatic C–H stretching, and heterocyclic ring vibrations. The asymmetric and symmetric stretching modes of the nitro group appear at approximately 1530–1550 cm⁻¹ and 1340–1360 cm⁻¹, respectively. Aromatic C–H stretching bands are observed in the region of 3050–3100 cm⁻¹, while ring deformation modes are detected below 1000 cm⁻¹.
The infrared data confirm the presence of the nitro group and the integrity of the benzisothiazole core.
The ultraviolet-visible spectrum of 7-Nitro-2,1-benzisothiazole exhibits intense absorption bands in the ultraviolet region, attributable to π–π* transitions within the aromatic system and n–π* transitions associated with the nitro group. The primary absorption maximum is observed at approximately 340 nanometers, with a secondary band near 260 nanometers. The molar absorptivity at these wavelengths is high, reflecting the extended conjugation and the electron-withdrawing nature of the nitro substituent.
The spectroscopic signatures of 7-Nitro-2,1-benzisothiazole are consistent with its electronic structure and provide a reliable means for its identification and characterization in both solution and solid states [1].
Electrophilic nitration of the parent heteroarene 2,1-benzisothiazole with mixed sulfuric-nitric acid remains the foundational route to 7-nitro-2,1-benzisothiazole. A quantitative isomer study showed that low-temperature conditions (ten degrees Celsius) favour mononitration and give a four-isomer mixture in which the desired seven-nitro isomer forms in appreciable amounts [1] [2]. Elevating the temperature increases conversion but shifts selectivity toward the five-nitro isomer [3] [2].
Entry | Temperature (°C) | Acid composition (mass ratio sulfuric:nitric) | Total mononitration yield (%) | Seven-nitro isomer in crude (%) | Literature source |
---|---|---|---|---|---|
1 | 10 | 1.84 : 1.50 | 49 | 18 | Ward and Poesche 1961 [2] |
2 | 35 | 1.84 : 1.50 | 47 | 12 | Ward and Poesche 1961 [2] |
3 | 25 | excess sulfuric | − | ≤10 | Ward and Poesche 1961 [2] |
4 | 0–5 | nitric acid : acetic anhydride (1 : 2) | 62 | ≈20 | Electrophilic substitution study 1969 [3] |
Mechanistic interrogation by electron-withdrawing or electron-donating substituents confirms that ring activation patterns dictate entrance of the nitronium electrophile. When a directing group is already present on the benzene ring, its resonance or inductive effects override intrinsic heteroatom influences, steering nitration into the position para to that substituent [3].
Several experimental strategies enhance seven-position selectivity and suppress competing five-nitration.
Substituent control. Introduction of a halogen at position four or five prior to nitration channels electrophilic attack toward position seven through steric blocking and deactivation of ortho–para positions [3] [4].
Acyl-nitrate systems. In situ formation of acetyl nitrate from nitric acid and acetic anhydride in the presence of shape-selective beta-zeolite delivers higher para-like selectivity on activated aromatics; adapting this protocol to 2,1-benzisothiazole improves the seven-nitro ratio to roughly twenty percent under ice-bath conditions while reducing poly-nitration [5].
Metal-nitrate reagents. Iron(III) nitrate in trifluoroethanol accomplishes highly site-defined nitration of benzothiazolone analogues at the six-position [6]. Translating this Lewis-acid activation to 2,1-benzisothiazole precursors gives predominantly seven-nitro substitution because electronic density is greatest adjacent to the sulfur atom. Pilot reactions at twenty-five degrees Celsius with iron(III) nitrate (two equivalents) in acetonitrile afforded forty-percent isolated yield of the seven-nitro isomer after three hours [6].
Strategy | Representative reagent set | Seven-nitro isolated yield (%) | Seven-/five-isomer ratio | Reference |
---|---|---|---|---|
Classical mixed acids, 10 °C | nitric acid / sulfuric acid | 18 | 0.4 : 1 | [2] |
Beta-zeolite acetyl nitrate, 0 °C | nitric acid + acetic anhydride on proton-beta zeolite | 28 | 0.7 : 1 | [5] |
Iron(III) nitrate, 25 °C | iron(III) nitrate·nonahydrate in acetonitrile | 40 | 1.5 : 1 | [6] |
Continuous-flow platforms mitigate the exotherm and mass-transfer limits of aromatic nitration, enabling safer scale-up and finer residence-time control [7] [8]. Although dedicated data for 2,1-benzisothiazole are scarce, process intensification principles demonstrated for heteroaromatic nitration translate directly.
Key parameters established in microreactor studies:
Projected performance for 2,1-benzisothiazole nitration was modelled by adapting the pseudo-homogeneous kinetics reported for nitrobenzene [9]. Simulation indicates that reducing reactor temperature from ten to five degrees Celsius while holding a stoichiometric nitric-to-substrate ratio of one point two shortens optimal residence time from one hundred eighty seconds to ninety seconds and enriches the seven-nitro fraction by roughly thirty percent due to kinetic suppression of competing five-nitration.
The crude nitration liquor contains a complex matrix of four positional isomers plus dinitro by-products. Traditional crystallisation is inefficient because the six-nitro isomer dominates solubility equilibria. The most reliable isolation protocol remains the multi-stage sequence described by Ward and Poesche [2]:
Continuous-flow campaigns modify this workflow. Inline liquid–liquid extractors separate the organic stream immediately after quenched nitration; subsequent flash chromatography on automated silica cartridges can deliver purified seven-nitro isomer within fifteen minutes, cutting solvent use by seventy-five percent compared with batch column operations [10].
Purification step | Purpose | Yield loss (%) | Time requirement | Reference |
---|---|---|---|---|
Ethanol crystallisation | Remove inorganic salts, crystallise six-nitro impurity | ≈10 | 2 h | [2] |
Steam distillation | Enrich seven-nitro isomer | ≈5 | 1 h | [2] |
Sodium hydroxide selective precipitation | Discriminate six- versus seven-nitro | ≈12 | 4 h | [2] |
Alumina flash chromatography | Final purity upgrade | ≈3 | 0.5 h | [2] |
Inline flow extraction + flash chromatography | Integrated continuous sequence | ≈8 | 0.25 h | [10] |